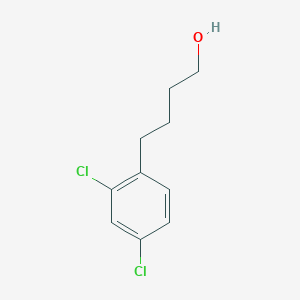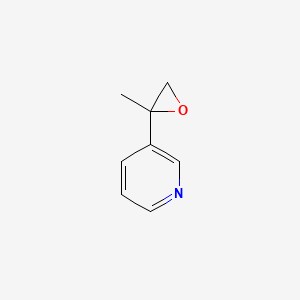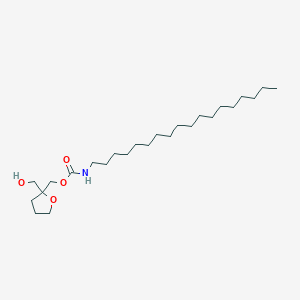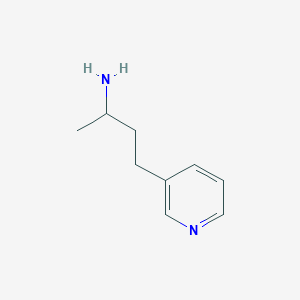
(R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one is a derivative of ascorbate (vitamin C), where a chlorine atom replaces one of the hydroxyl groups This modification alters its chemical properties and potential applications Ascorbate is well-known for its antioxidant properties and its role in various biochemical processes
Méthodes De Préparation
The synthesis of (R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one typically involves the chlorination of ascorbate. One common method is the reaction of ascorbate with thionyl chloride (SOCl2) under controlled conditions. This reaction replaces the hydroxyl group with a chlorine atom, resulting in the formation of this compound. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are similar but scaled up to meet commercial demands. These methods often involve continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
(R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: Like ascorbate, this compound can be oxidized to form dehydroascorbic acid. This reaction is facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or ferric ions (Fe3+).
Reduction: It can be reduced back to ascorbate under reducing conditions, often using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dehydroascorbic acid, while substitution reactions can produce various derivatives depending on the nucleophile.
Applications De Recherche Scientifique
(R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of halogenation on the properties of ascorbate. Researchers investigate its reactivity, stability, and interactions with other molecules.
Biology: In biological studies, this compound is used to explore the transport mechanisms of ascorbate and its derivatives in cells. It helps in understanding how modifications to ascorbate affect its cellular uptake and distribution.
Medicine: The compound is studied for its potential therapeutic applications. Researchers investigate its antioxidant properties and its ability to modulate oxidative stress in various disease models.
Industry: In the industrial sector, this compound is used in the development of new antioxidants and preservatives. Its unique properties make it a valuable additive in food and cosmetic products.
Mécanisme D'action
The mechanism of action of (R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one involves its ability to donate electrons, similar to ascorbate. This electron-donating property allows it to act as an antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress. The chlorine atom in this compound may also influence its interaction with cellular transporters and enzymes, potentially altering its bioavailability and efficacy.
Molecular targets of this compound include various enzymes involved in redox reactions and cellular transporters responsible for its uptake and distribution. The pathways involved in its mechanism of action are similar to those of ascorbate, with potential modifications due to the presence of the chlorine atom.
Comparaison Avec Des Composés Similaires
(R)-5-((R)-2-Chloro-1-hydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one can be compared with other ascorbate derivatives, such as:
Dehydroascorbic acid: The oxidized form of ascorbate, which can be reduced back to ascorbate in cells.
6-Bromoascorbate: Another halogenated derivative of ascorbate, where a bromine atom replaces the hydroxyl group.
Ascorbate-2-phosphate: A phosphorylated derivative of ascorbate, used in cell culture media for its stability and prolonged antioxidant activity.
The uniqueness of this compound lies in its specific halogenation, which provides distinct chemical and biological properties compared to other derivatives. Its chlorine atom influences its reactivity, stability, and interactions with biological molecules, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
62983-43-1 |
|---|---|
Formule moléculaire |
C6H7ClO5 |
Poids moléculaire |
194.57 g/mol |
Nom IUPAC |
(2R)-2-[(1R)-2-chloro-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H7ClO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,8-10H,1H2/t2-,5+/m0/s1 |
Clé InChI |
AXBKGZYBZKJIMK-JLAZNSOCSA-N |
SMILES isomérique |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)Cl |
SMILES canonique |
C(C(C1C(=C(C(=O)O1)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-9-amine](/img/structure/B8762246.png)






![2-(3-Methoxyphenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B8762300.png)





